Methyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate
Description
Methyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate is a quinoline-based compound featuring a 4-ethoxyphenyl substituent at the 2-position and a methyl ester group at the 4-carboxylate position.
Properties
IUPAC Name |
methyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-3-23-14-10-8-13(9-11-14)18-12-16(19(21)22-2)15-6-4-5-7-17(15)20-18/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJVBZGXYDMERI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001239486 | |
| Record name | Methyl 2-(4-ethoxyphenyl)-4-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51842-73-0 | |
| Record name | Methyl 2-(4-ethoxyphenyl)-4-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51842-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(4-ethoxyphenyl)-4-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001239486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Methyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate typically involves the cyclization of aniline derivatives with ethyl acetoacetate under acidic conditions. One common method is the Conrad-Limpach synthesis, which involves the condensation of aniline with ethyl acetoacetate followed by cyclization to form the quinoline ring . Industrial production methods often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Methyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-(4-ethoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
The 4-ethoxyphenyl group distinguishes this compound from analogs with alternative aryl substituents. Key comparisons include:
Key Insights :
- Electron-Donating vs. Withdrawing Groups: The ethoxy group’s electron-donating nature may enhance quinoline ring basicity, influencing interactions with biological targets like enzymes or DNA .
Ester Group Variations
The methyl ester at the 4-position is a common feature, but analogs with ethyl or complex esters exhibit distinct properties:
Key Insights :
Q & A
Q. Critical Factors :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency but may require careful temperature control to avoid side reactions .
- Catalyst Loading : Pd(PPh₃)₄ (2–5 mol%) optimizes coupling efficiency without over-oxidation .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is essential to isolate the product from brominated byproducts .
Basic: What analytical techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ester group integrity. Key signals include the methyl ester (~3.9 ppm, singlet) and ethoxy group (~1.4 ppm, triplet; ~4.0 ppm, quartet) .
- X-ray Crystallography : Resolves π-π stacking interactions between quinoline and phenyl rings, with typical C–C bond lengths of 1.46–1.49 Å .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 336.1362) .
Advanced: How can crystallographic data be refined using SHELX and OLEX2, and what challenges arise?
Answer:
- SHELX Workflow :
- OLEX2 Visualization :
Q. Challenges :
- Disorder in Ethoxy Groups : Partial occupancy models or restraints (ISOR, DELU) may be required .
- Twinned Crystals : Use
CELL_NOWfor cell reduction andTWINLAWfor matrix refinement .
Advanced: How can researchers resolve contradictions in reaction yields or byproduct formation during synthesis?
Answer:
- Byproduct Analysis :
- HPLC-MS : Identify brominated byproducts (e.g., di-bromo derivatives) formed during cross-coupling .
- Kinetic Studies : Vary reaction time/temperature to optimize selectivity (e.g., 80°C for 12 hrs minimizes over-bromination) .
Q. Case Study :
- Contradictory Yields : Lower yields (<50%) in DMF vs. higher yields (>70%) in toluene correlate with solvent polarity effects on Pd catalyst activity .
Advanced: What structure-activity relationships (SAR) guide modifications to enhance biological activity?
Answer:
Key substituent effects (see Table 1):
Q. Methodology :
- Molecular Docking : Use AutoDock Vina to predict interactions with E. coli DNA gyrase (PDB: 1KZN) .
- In Vitro Assays : Compare MIC values against S. aureus (ATCC 25923) with varying substituents .
Advanced: How to optimize reaction conditions for scale-up while maintaining regioselectivity?
Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yield (85%) for cross-coupling steps .
- Flow Chemistry : Continuous flow systems minimize byproducts (e.g., <5% di-bromo) via precise temperature control .
- DoE (Design of Experiments) : Use Taguchi methods to optimize parameters (e.g., catalyst loading, solvent ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
